2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring a benzodiazole ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the sulfanyl group and finally the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole ring or the acetamide group, altering the compound’s properties.
Substitution: Substitution reactions can occur at the benzodiazole ring or the phenyl group, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring and trifluoromethoxyphenyl group can bind to specific sites, altering the activity of the target molecule. This can lead to changes in cellular pathways and biological responses, making it a valuable tool for studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A compound with a similar benzodiazole structure, used as an antihypertensive agent.
Omeprazole: Contains a benzimidazole ring and is used as a proton pump inhibitor.
Metronidazole: Features a nitroimidazole ring and is used as an antibiotic.
Uniqueness
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of a benzodiazole ring and a trifluoromethoxyphenyl group
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-2-7-13-14(8-10)23-16(22-13)26-9-15(24)21-11-3-5-12(6-4-11)25-17(18,19)20/h2-8H,9H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDDPZYULEBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.